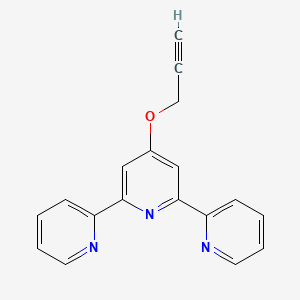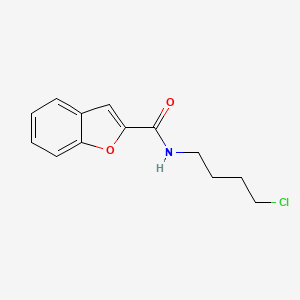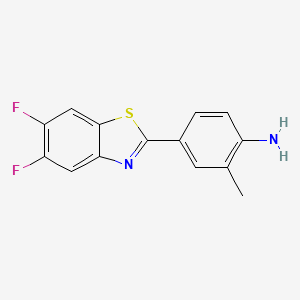
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole is a synthetic organic compound known for its potential antitumor properties. This compound belongs to the benzothiazole class, which is characterized by a benzene ring fused to a thiazole ring. The presence of amino, methyl, and difluoro substituents on the phenyl and benzothiazole rings contributes to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of 3-methylphenol to produce 4-nitro-3-methylphenol.
Reduction: The reduction of 4-nitro-3-methylphenol to obtain 4-amino-3-methylphenol.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of m-cresol as a starting material, which undergoes nitrosation, hydrogenation, and cyclization reactions under controlled conditions to yield high-quality this compound .
化学反応の分析
Types of Reactions
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzothiazoles, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Amino-3-methylphenyl)-5,6-difluorobenzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent, particularly in breast cancer research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
特性
CAS番号 |
260443-93-4 |
|---|---|
分子式 |
C14H10F2N2S |
分子量 |
276.31 g/mol |
IUPAC名 |
4-(5,6-difluoro-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H10F2N2S/c1-7-4-8(2-3-11(7)17)14-18-12-5-9(15)10(16)6-13(12)19-14/h2-6H,17H2,1H3 |
InChIキー |
OFVYPGBTHKOFPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC(=C(C=C3S2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



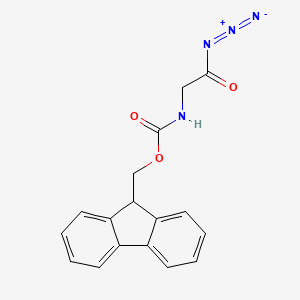
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
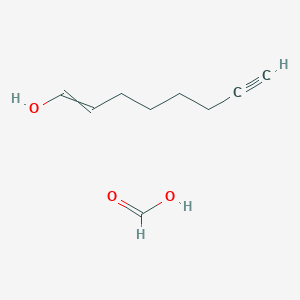

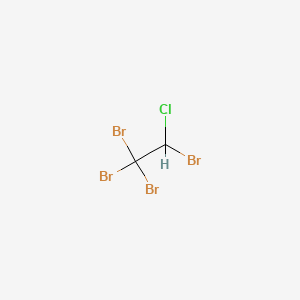
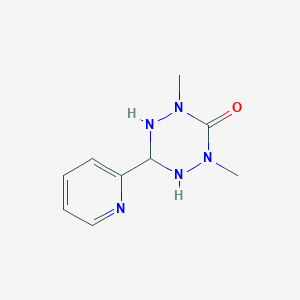
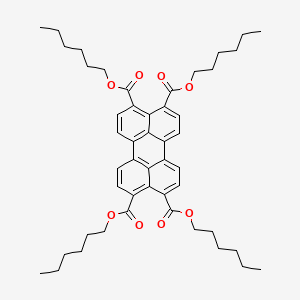
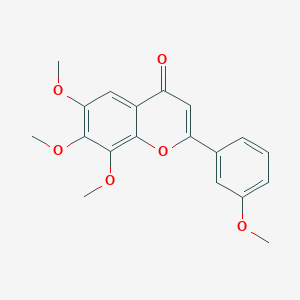
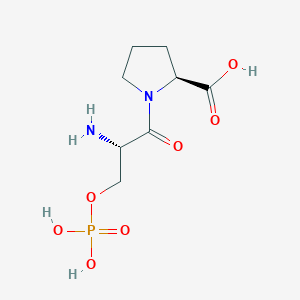
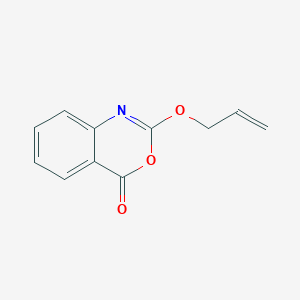
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
